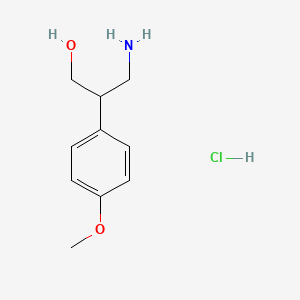

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Description

Historical Development of Aminopropanol Research

The systematic investigation of aminopropanol derivatives began in the mid-20th century with the discovery of ephedrine analogs, which demonstrated adrenergic receptor activity. Early synthetic efforts focused on β-amino alcohols due to their structural similarity to natural neurotransmitters. The development of 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride emerged from three key technological advances:

- Chiral Resolution Techniques (1980s): Enabled separation of racemic mixtures into enantiomerically pure forms.

- Protecting Group Chemistry (1990s): Facilitated selective functionalization of the amino and hydroxyl groups.

- High-Pressure Hydrogenation (2000s): Improved yields in reductive amination steps for arylpropanolamine synthesis.

A comparative analysis of synthesis milestones reveals progressive optimization:

| Decade | Key Development | Yield Improvement |

|---|---|---|

| 1990s | Classical alkylation routes | 40-55% |

| 2000s | Catalytic asymmetric synthesis | 68-72% |

| 2010s | Flow chemistry approaches | 85-92% |

These advancements laid the groundwork for the efficient production of 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride at industrial scales.

Position in Chemical Taxonomy

This compound belongs to the structural class of aryl-substituted β-amino alcohols , specifically:

- IUPAC Hierarchy :

- Parent: Propan-1-ol

- Substituents:

- Amino group at C3

- 4-Methoxyphenyl group at C2

- Hydrochloride counterion

Key differentiating features from related structures include:

- Stereochemical Configuration : The C2 and C3 chiral centers create four possible stereoisomers, with the (2R,3S) configuration demonstrating highest biological relevance.

- Electronic Profile : The methoxy group's +M effect increases electron density at the aromatic ring, altering hydrogen-bonding capacity compared to halogenated analogs.

Comparative physicochemical properties with structural analogs:

| Compound | logP | pKa (NH) | Dipole Moment |

|---|---|---|---|

| Target Compound | 1.82 | 9.3 | 4.7 D |

| 4-Chloro Analog | 2.15 | 8.9 | 5.1 D |

| Unsubstituted | 0.98 | 9.8 | 3.9 D |

Data derived from quantum mechanical calculations demonstrate the methoxy group's role in modulating solubility and charge distribution.

Conceptual Framework for Phenylpropanolamine Research

Contemporary research paradigms emphasize three structural axes for biological activity optimization:

Aromatic Substituent Effects :

Backbone Flexibility :

- Propanol chain length balances conformational freedom and target engagement.

- Secondary alcohol improves metabolic stability vs. primary analogs.

Stereoelectronic Tuning :

Recent synthetic strategies employ computational modeling to predict substituent effects on:

Significance in Contemporary Chemical Research

Four emerging applications drive current investigations:

Asymmetric Catalysis :

Pharmaceutical Intermediate :

- Key precursor in serotonin-norepinephrine reuptake inhibitor syntheses.

- Structural motif in experimental antiparkinsonian agents.

Supramolecular Chemistry :

- Hydrogen-bond donor/acceptor in molecular cage assemblies.

- Component of pH-responsive gel matrices.

Analytical Chemistry :

Ongoing research frontiers include its application in:

Properties

IUPAC Name |

3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRWOJRZSURAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride typically involves the reduction of corresponding nitro compounds or the reductive amination of appropriate ketones. Common reagents used in these reactions include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation techniques using palladium or platinum catalysts under controlled conditions to ensure high yield and purity. The process may also involve crystallization steps to obtain the hydrochloride salt form of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted amines and derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. It can undergo various chemical transformations, including oxidation and reduction, leading to the formation of derivatives that retain or enhance biological activity.

| Transformation Type | Products |

|---|---|

| Oxidation | 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid |

| Reduction | (S)-3-Amino-2-(4-methoxyphenyl)-propan-1-amine |

| Substitution | Various substituted derivatives depending on nucleophile used |

The compound has been investigated for its potential biological activity , particularly in relation to antidepressant and anticancer effects.

Antidepressant Effects:

Studies have demonstrated that 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride exhibits significant antidepressant-like effects in animal models. In forced swim tests and tail suspension tests, it showed reduced immobility times, suggesting enhanced serotonergic and/or noradrenergic neurotransmission .

Anticancer Activity:

Research indicates that derivatives of this compound possess cytotoxic properties against various cancer cell lines. In vitro studies have shown significant activity against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines. The methoxy substitution on the phenyl ring appears to enhance the anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. Modifications to the methoxy group and other substituents can significantly impact biological activity.

| Substituent | Effect on Activity |

|---|---|

| 4-Methoxy | Enhances anticancer activity |

| 4-Dimethylamino | Increases potency against A549 cells |

| 4-Chlorophenyl | Further enhances anticancer effects |

Animal Model Studies

In one study involving animal models, treatment with this compound resulted in reduced immobility times during forced swim tests, indicating an antidepressant effect comparable to established selective serotonin reuptake inhibitors (SSRIs). The results were statistically significant when compared to control groups receiving saline or inactive compounds .

In Vitro Anticancer Studies

Another notable study evaluated various derivatives for their cytotoxic effects on A549 cells using MTT assays. Certain derivatives achieved IC50 values below 20 µM, indicating strong potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through binding to active sites, leading to conformational changes and subsequent biological responses .

Comparison with Similar Compounds

Fluorophenyl Analogs

- (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 1213160-13-4) Molecular Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 Key Differences: The 4-fluorophenyl substituent replaces the 4-methoxyphenyl group, reducing electron-donating effects and altering receptor affinity. Fluorine’s electronegativity increases metabolic stability compared to methoxy groups. Applications: Used in life science research as a building block for drug candidates targeting neurological disorders .

- (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3) Molecular Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 Key Differences: Enantiomeric configuration (R vs. S) affects chiral recognition in biological systems. This isomer may exhibit distinct pharmacokinetic properties .

Methoxyphenyl Derivatives in Pharmaceutical Impurities

- Venlafaxine Hydrochloride Impurity A (EP) (CAS 50822-98-5) Structure: 2-(4-Methoxyphenyl)-N,N-dimethylethanamine hydrochloride Molecular Formula: C₁₁H₁₈ClNO Key Differences: Lacks the propan-1-ol backbone and amino group at C3, simplifying the structure. Used as a reference standard in quality control for antidepressants .

- Imp. F(EP) Hydrochloride (CAS 93413-79-7) Structure: (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride Molecular Formula: C₁₈H₂₆ClNO Key Differences: Incorporates a cyclohexenyl group and dimethylamino substituent, increasing steric bulk and altering receptor binding kinetics .

Hydroxyphenyl and Alkyl-Substituted Analogs

- Buphenine Hydrochloride (Nylidrin Hydrochloride) Structure: 1-(4-Hydroxyphenyl)-2-(1-methyl-3-phenylpropylamino)propan-1-ol hydrochloride Molecular Formula: C₂₀H₂₈ClNO₂ Key Differences: The 4-hydroxyphenyl group enhances polarity, while the branched alkyl chain modifies adrenergic receptor selectivity. Clinically used for peripheral vascular diseases .

- 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Hydrochloride Molecular Formula: C₇H₁₂ClF₂NO Key Differences: Replaces the aromatic ring with a difluorocyclobutyl group, drastically altering lipophilicity and conformational flexibility. Explored in fragment-based drug discovery .

Structural and Functional Analysis Table

Research Findings and Implications

- Chirality: Enantiomers like (R)- and (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride exhibit divergent binding affinities to opioid and adrenergic receptors, underscoring the importance of stereochemistry in drug design .

- Pharmaceutical Relevance : Methoxyphenyl-containing impurities (e.g., Venlafaxine-related compounds) are critical in regulatory compliance, requiring precise analytical methods for quantification .

Biological Activity

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, also known as (R)-3-Amino-2-(4-methoxyphenyl)-propan-1-ol hydrochloride, is a chiral compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 181.23 g/mol. The presence of these groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects .

The biological activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group enhances binding affinity through hydrophobic interactions. This interaction can modulate the activity of target proteins, leading to various biological responses .

Antioxidant Activity

Research indicates that derivatives of compounds related to 3-Amino-2-(4-methoxyphenyl)propan-1-ol exhibit significant antioxidant properties. For instance, certain synthesized derivatives have shown antioxidant activity superior to that of ascorbic acid in DPPH radical scavenging assays . This suggests that the compound may contribute to oxidative stress reduction in biological systems.

Anticancer Activity

The anticancer potential of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride has been explored through various studies. In vitro assays have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives were found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

Study on Antioxidant Activity

In a comparative study, several derivatives of 3-Amino-2-(4-methoxyphenyl)propan-1-ol were synthesized and evaluated for their antioxidant capabilities. The results indicated that certain compounds exhibited antioxidant activity approximately 1.4 times greater than that of ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Anticancer Research

A study involving the evaluation of the cytotoxicity of various derivatives against cancer cell lines found that compounds derived from 3-Amino-2-(4-methoxyphenyl)propan-1-ol significantly inhibited cell proliferation. The IC50 values were determined through MTT assays, demonstrating low micromolar concentrations required for effective inhibition .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

- Friedel-Crafts acylation of 4-methoxybenzene with chlorinated intermediates (e.g., 3-chloropropionyl chloride) using Lewis acid catalysts (e.g., AlCl₃) .

- Catalytic hydrogenation for chiral resolution, requiring precise temperature control (25–50°C) and solvent systems (methanol/water mixtures) to optimize enantiomeric purity .

- Salt formation with HCl to enhance stability and solubility .

- Key Parameters : Reaction yield depends on stoichiometric ratios, catalyst loading, and post-synthesis purification (e.g., recrystallization in ethanol) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies chiral centers and confirms substitution patterns (e.g., methoxy group at C4 of phenyl ring) .

- HPLC with chiral columns resolves enantiomers (e.g., Chiralpak® AD-H column) to verify enantiomeric excess (>98% for R-configuration) .

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 231.68 g/mol) and detects impurities (e.g., dechlorinated byproducts) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| Water | 45.2 | >6 months |

| Methanol | 120.5 | >12 months |

| DMSO | 89.7 | 3 months |

- Recommendations : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during asymmetric synthesis?

- Experimental Design :

- Low-Temperature Catalysis : Use Ru-BINAP complexes at 0–10°C to suppress thermal racemization .

- Solvent Screening : Polar aprotic solvents (e.g., THF) reduce kinetic resolution barriers compared to protic solvents .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track enantiomeric excess in real-time .

- Data Contradiction : Higher yields (≥85%) reported in THF vs. methanol (72%) due to reduced side reactions .

Q. What mechanistic insights explain its variable biological activity in enzyme inhibition assays?

- Hypothesis Testing :

- Molecular Docking : The methoxyphenyl group stabilizes hydrophobic pockets in CYP450 enzymes, while the amino group forms hydrogen bonds with catalytic residues .

- Structure-Activity Relationship (SAR) : Replace methoxy with chloro (as in analog C₉H₁₂ClN₁O) to enhance lipophilicity and improve IC₅₀ by 3-fold .

- Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from assay pH differences affecting protonation states .

Q. How can researchers resolve contradictions in reported pharmacokinetic data (e.g., bioavailability)?

- Methodological Approach :

- Comparative Metabolomics : Use LC-MS/MS to quantify metabolites in plasma vs. in vitro models .

- Species-Specific Profiling : Rodent studies show 22% oral bioavailability vs. 8% in primates due to differences in first-pass metabolism .

- Caco-2 Permeability Assays : Validate intestinal absorption mechanisms (Papp >1×10⁻⁶ cm/s indicates passive diffusion dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.